molecular formula C15H20N2O2 B5698967 4-[(3-cyclopentylpropanoyl)amino]benzamide

4-[(3-cyclopentylpropanoyl)amino]benzamide

Cat. No. B5698967
M. Wt: 260.33 g/mol
InChI Key: SVXQIYKNIDAOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-cyclopentylpropanoyl)amino]benzamide, also known as CPI-455, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

4-[(3-cyclopentylpropanoyl)amino]benzamide has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of certain enzymes that contribute to the formation of beta-amyloid plaques in the brain.

Mechanism of Action

4-[(3-cyclopentylpropanoyl)amino]benzamide works by inhibiting the activity of specific enzymes involved in various biological processes. In cancer cells, this compound targets the enzyme PARP1, which is involved in DNA repair and cell division. By inhibiting the activity of PARP1, this compound can prevent the growth and proliferation of cancer cells. In Alzheimer's disease, this compound targets the enzyme BACE1, which is involved in the formation of beta-amyloid plaques in the brain. By inhibiting the activity of BACE1, this compound can potentially slow down or prevent the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it targets. In cancer cells, this compound can lead to cell death by preventing DNA repair and cell division. In Alzheimer's disease, this compound can potentially slow down or prevent the formation of beta-amyloid plaques in the brain, which are a hallmark of the disease. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3-cyclopentylpropanoyl)amino]benzamide in lab experiments is its specificity for certain enzymes. By targeting specific enzymes, this compound can provide a more targeted approach to studying biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-[(3-cyclopentylpropanoyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Additionally, further studies are needed to determine the exact biochemical and physiological effects of this compound in different cell types and biological processes. Finally, the potential use of this compound in the treatment of other diseases, such as Parkinson's disease, is an area of ongoing research.

Synthesis Methods

The synthesis of 4-[(3-cyclopentylpropanoyl)amino]benzamide involves the reaction of 4-aminobenzamide with 3-cyclopentylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.

properties

IUPAC Name

4-(3-cyclopentylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c16-15(19)12-6-8-13(9-7-12)17-14(18)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXQIYKNIDAOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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